molecular formula C9H11NO3 B3057895 3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester CAS No. 861315-62-0

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester

Cat. No.: B3057895
CAS No.: 861315-62-0
M. Wt: 181.19
InChI Key: JXUSYVMEOHYQAL-UHFFFAOYSA-N
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Description

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester is an organic compound belonging to the class of benzoic acid derivatives. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to the benzene ring, along with a methyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester typically involves the esterification of 3-amino-4-hydroxy-5-methyl-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 3-amino-4-oxo-5-methyl-benzoic acid methyl ester.

    Reduction: Products may include 3-amino-4-hydroxy-5-methyl-benzylamine.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various molecular interactions, which can affect its activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-hydroxybenzoic acid methyl ester
  • 3-amino-4-methylbenzoic acid
  • 4-amino-3-hydroxybenzoic acid

Uniqueness

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester is unique due to the specific arrangement of functional groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-4-hydroxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUSYVMEOHYQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269822
Record name Methyl 3-amino-4-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861315-62-0
Record name Methyl 3-amino-4-hydroxy-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861315-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-hydroxy-5-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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